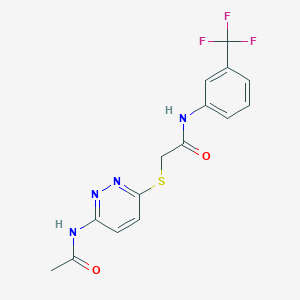
2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a fluorophenyl group, a tetrahydrocinnolinyl moiety, and a piperazinyl ethanone structure
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoroaniline, 5,6,7,8-tetrahydrocinnoline, and piperazine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Processing: Using large reactors to handle the exothermic reactions safely.
Continuous Flow Chemistry: For more efficient and controlled synthesis.
Purification: Techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives of the fluorophenyl group.
科学研究应用
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Neuropharmacology: Investigated for its potential as a central nervous system (CNS) agent.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Psychiatric Disorders: Potential therapeutic agent for conditions like schizophrenia and depression.
Neurological Disorders: Explored for its neuroprotective properties.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
作用机制
The compound exerts its effects primarily through interaction with CNS receptors. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating the release and uptake of neurotransmitters like dopamine and serotonin. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
2-(3-Fluorophenyl)-1-(4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl)ethanone: Similar structure but with a dihydroindene moiety.
2-(3-Fluorophenyl)-1-(4-(1,2,3,4-tetrahydroisoquinolin-3-yl)piperazin-1-yl)ethanone: Contains a tetrahydroisoquinoline group.
Uniqueness
Fluorophenyl Group: Provides unique electronic properties that can influence receptor binding affinity.
Tetrahydrocinnolinyl Moiety: Offers distinct steric and electronic characteristics compared to other similar compounds.
Piperazinyl Ethanone Structure: Enhances the compound’s ability to cross the blood-brain barrier, making it particularly useful in CNS applications.
This detailed overview provides a comprehensive understanding of 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone, covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
2-(3-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFRPLNOIBSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2515856.png)


![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate](/img/structure/B2515864.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![6-(4-chlorobenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2515871.png)
![8-bromo-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2515873.png)
![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)
